Scaffold Identity Distinguishes 300716-28-3 from the Isomeric IP6K Inhibitor LI-2242 Despite Identical Molecular Formula
LI-2242 (CAS 2762762-17-2) shares the identical molecular formula C20H18Cl2N2O3 and molecular weight (405.3 g/mol) with 300716-28-3; however, LI-2242 is a spiro[indoline-3,4'-piperidine]-5-carboxylic acid derivative, whereas 300716-28-3 is a 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide [1][2]. This fundamental scaffold divergence dictates entirely different biological target profiles: LI-2242 is a pan-IP6K inhibitor (IP6K1 IC50 = 31 nM, IP6K2 IC50 = 42 nM, IP6K3 IC50 = 8.7 nM), whereas the 4-HQC scaffold of 300716-28-3 is associated with herpesvirus DNA polymerase inhibition and immunomodulatory activity [2][3]. No published evidence demonstrates IP6K inhibition by 300716-28-3, nor antiviral polymerase inhibition by LI-2242. Procurement of LI-2242 for antiviral or immunomodulatory studies, or of 300716-28-3 for IP6K-targeted research, would constitute a scaffold-level mismatch [3].
| Evidence Dimension | Core scaffold and associated biological target profile |
|---|---|
| Target Compound Data | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold; associated with viral DNA polymerase inhibition (class Ki range 0.07–4.0 μM for herpesvirus polymerases) and immunomodulation [3] |
| Comparator Or Baseline | LI-2242: Spiro[indoline-3,4'-piperidine]-5-carboxylic acid scaffold; pan-IP6K inhibitor (IP6K1 IC50 = 31 nM, IP6K2 IC50 = 42 nM, IP6K3 IC50 = 8.7 nM) [2] |
| Quantified Difference | Scaffolds are non-overlapping; protein target classes are orthogonal (kinase/polymerase vs. IP6K). No cross-activity demonstrated. |
| Conditions | Structural identity confirmed by PubChem (CID 54679549 for 300716-28-3; CID 137037828 for LI-2242); LI-2242 IC50 data from ACS Pharmacol Transl Sci. 2021 [1][2] |
Why This Matters
Researchers targeting IP6K for metabolic or psychiatric disorders should procure LI-2242, while those investigating herpesvirus polymerase inhibition or quinoline-based immunomodulation should select 300716-28-3; the shared molecular formula is coincidental and does not imply target interchangeability.
- [1] PubChem. Compound Summary for CID 54679549: 1-Butyl-N-(2,4-dichlorophenyl)4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/54679549. View Source
- [2] Liao G, Ye W, He Y, et al. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening. ACS Pharmacology & Translational Science. 2021;4(2):780-789. doi:10.1021/acsptsci.1c00018. View Source
- [3] Oien NL, Brideau RJ, Hopkins TA, et al. Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. Antimicrobial Agents and Chemotherapy. 2002;46(3):724-730. doi:10.1128/AAC.46.3.724-730.2002. Table 1: Ki values for PNU-145185, PNU-181128, PNU-181465 against HCMV, HSV-1, VZV polymerases. View Source
